molecular formula C17H17ClN2O B14431706 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride CAS No. 77234-85-6

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride

Cat. No.: B14431706
CAS No.: 77234-85-6
M. Wt: 300.8 g/mol
InChI Key: LGEDHIHRELPZDN-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride typically involves the following steps:

    Formation of the Imidazolium Ion: This can be achieved by alkylation of imidazole with an appropriate alkyl halide.

    Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halobenzene.

    Formation of the Ethanol Moiety: The ethanol group can be introduced by reduction of an ester or aldehyde precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazolium ion can be reduced to form an imidazole derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Imidazole derivatives.

    Substitution: Various substituted imidazolium salts.

Scientific Research Applications

    Chemistry: As a catalyst or reagent in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylphenyl)ethanol: Lacks the imidazolium ion.

    2-(1H-Imidazol-1-yl)ethanol: Lacks the biphenyl group.

    1-(4-Phenylphenyl)imidazole: Lacks the ethanol moiety.

Uniqueness

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride is unique due to the combination of its imidazolium ion, biphenyl group, and ethanol moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

77234-85-6

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)ethanol;chloride

InChI

InChI=1S/C17H16N2O.ClH/c20-17(12-19-11-10-18-13-19)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-11,13,17,20H,12H2;1H

InChI Key

LGEDHIHRELPZDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C[NH+]3C=CN=C3)O.[Cl-]

Origin of Product

United States

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